![molecular formula C18H21BrN4O4 B3973374 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol), also known as BMMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazolone family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the activation of nuclear factor-kappa B and the phosphorylation of mitogen-activated protein kinases in lipopolysaccharide-stimulated macrophages.
Biochemical and Physiological Effects:
4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in lipopolysaccharide-stimulated macrophages. 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in these cells. In addition, 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis.
Advantages and Limitations for Lab Experiments
4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has several advantages for lab experiments. This compound is easy to synthesize using various methods, which makes it readily available for research purposes. 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has also been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to the use of 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) in lab experiments. This compound has limited solubility in water, which may affect its bioavailability in vivo. In addition, the mechanism of action of 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for the research on 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol). One potential direction is the investigation of the structure-activity relationship of this compound, which may lead to the development of more potent analogs with improved biological activities. Another potential direction is the evaluation of the in vivo efficacy and safety of 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol), which may provide insights into its potential applications in the treatment of various diseases. Furthermore, the investigation of the molecular targets of 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) may provide insights into its mechanism of action and potential applications in various research areas.
Scientific Research Applications
4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer activities. 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells.
properties
IUPAC Name |
4-[(3-bromo-4-ethoxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c1-5-27-16-11(19)6-10(7-12(16)26-4)15(13-8(2)20-22-17(13)24)14-9(3)21-23-18(14)25/h6-7,15H,5H2,1-4H3,(H2,20,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIMIHDBWZJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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